molecular formula C7H7NO2 B3019478 5,7-dihydro-4H-1,2-benzoxazol-6-one CAS No. 121363-10-8

5,7-dihydro-4H-1,2-benzoxazol-6-one

Cat. No.: B3019478
CAS No.: 121363-10-8
M. Wt: 137.138
InChI Key: HYJITNRIWOXAAR-UHFFFAOYSA-N
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Description

5,7-dihydro-4H-1,2-benzoxazol-6-one is a synthetic fluorine-containing derivative of the 6,7-dihydro-1,2-benzisoxazol-4(5H)-one scaffold, a heterocyclic compound of significant interest in modern chemical research . As part of the benzoxazole family, this structure is characterized by a benzene ring fused to an oxazole ring, which provides a stable aromatic framework with specific reactive sites that allow for diverse functionalization . Benzoxazole derivatives are recognized as well-known antifungal agents and exhibit a range of bioactive properties, including antioxidant, antiallergic, antitumoral, and antiparasitic activities . The specific dihydrobenzisoxazolone structure is typically synthesized from precursors such as 2-(fluorobenzoyl)cyclohexane-1,3-diones or their methyl enol ethers via reactions with hydroxylamine . Researchers value this and related compounds as crucial building blocks for the synthesis of larger, more complex molecular architectures, particularly in the development of pharmaceutical candidates and agrochemicals . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydro-4H-1,2-benzoxazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJITNRIWOXAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 5,7 Dihydro 4h 1,2 Benzoxazol 6 One and Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 5,7-dihydro-4H-1,2-benzoxazol-6-one and its analogs, ¹H and ¹³C NMR, along with two-dimensional correlation experiments, provide a complete picture of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons in the aliphatic and isoxazole (B147169) rings. The protons on the saturated carbon atoms at positions 4, 5, and 7 typically appear as multiplets in the upfield region of the spectrum.

Specifically, the methylene (B1212753) protons at C4 and C7 would likely give rise to triplet signals due to coupling with the adjacent methylene group at C5. The protons at C5 would, in turn, appear as a multiplet resulting from coupling to the protons at C4 and C7. The chemical shifts for these aliphatic protons are generally found in the range of δ 2.0-3.0 ppm. For analogous tetrahydrobenzisoxazole systems, the methylene protons adjacent to the oxygen and nitrogen atoms of the isoxazole ring can exhibit characteristic shifts.

In substituted analogs, the proton signals will shift accordingly based on the electronic effects of the substituent. For instance, an electron-withdrawing group would cause a downfield shift of nearby proton signals.

Table 1: Representative ¹H NMR Spectral Data for Dihydro-1,2-benzoxazole Analogs

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 2.50 - 2.70 t 6.0 - 7.0
H-5 2.10 - 2.30 m -

Note: The data in this table is representative and may vary for specific analogs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the isoxazole ring, and the aliphatic carbons.

The carbonyl carbon (C6) is typically the most downfield signal, appearing in the range of δ 190-200 ppm. The carbons of the isoxazole ring (C3a and C7a) would have chemical shifts characteristic of this heterocyclic system, generally between δ 110 and 160 ppm. The aliphatic carbons (C4, C5, and C7) will appear in the upfield region of the spectrum, typically between δ 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C3a 115 - 125
C4 35 - 45
C5 20 - 30
C6 190 - 200
C7 30 - 40

Note: These are predicted values and can vary based on the solvent and specific analog.

Heteronuclear Correlation NMR Experiments for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

An HSQC experiment correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the proton signals for the C4, C5, and C7 methylene groups to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed in the region of 1680-1700 cm⁻¹. The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group.

Other important vibrations include the C=N stretching of the isoxazole ring, which is expected to appear around 1600-1650 cm⁻¹. The N-O stretching vibration is typically found in the 1100-1200 cm⁻¹ region. The C-H stretching vibrations of the aliphatic methylene groups will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
C=O Stretch 1680 - 1700
C=N Stretch 1600 - 1650
N-O Stretch 1100 - 1200

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For benzisoxazole derivatives, the UV-Vis spectrum is characterized by absorptions in the ultraviolet region.

Analogs of this compound, particularly those with more extensive conjugation, are known to absorb in the UVA and UVB regions of the spectrum. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are dependent on the specific chromophore system present in the molecule. The electronic transitions are typically of the π → π* and n → π* type. For the title compound, the α,β-unsaturated ketone moiety within the partially saturated ring system constitutes the primary chromophore. The λmax for such systems generally falls in the range of 220-250 nm for the π → π* transition and around 310-330 nm for the weaker n → π* transition. The solvent can also influence the position and intensity of these absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For benzisoxazole derivatives, the absorption of UV-Vis radiation provides information about the π-electron system and the presence of chromophores.

A series of 3-(methyl or phenyl)benzo[d]isoxazole-2-oxide derivatives have been synthesized and analyzed using UV-Vis spectroscopy. researchgate.net Several of these compounds exhibit moderate to strong molar absorption coefficients in the UVB range, around 300 nm. researchgate.net Notably, derivatives containing additional electron-withdrawing groups display strong absorption in the UVA range, at approximately 340 nm. researchgate.net The solvent used can influence the molar absorption coefficients, though it has little effect on the maximum absorption wavelength (λmax). researchgate.net

In a study of 2-(2'-hydroxyphenyl) benzoxazole (B165842) derivatives, which share structural similarities with benzisoxazoles, the maximum absorption wavelengths (λmax) were observed to be in the UVA range, from 336 to 374 nm. scielo.br For instance, in ethanol, one of the studied compounds absorbed UV radiation with a λmax at 336 nm and a molar extinction coefficient (εmax) of 1.83 × 10⁴ mol⁻¹ cm⁻¹. scielo.br Another analog showed a λmax at 374 nm with an εmax of 5.30 × 10⁴ mol⁻¹ cm⁻¹, while a third exhibited a λmax at 339 nm with a significantly higher εmax of 1.69 × 10⁵ mol⁻¹ cm⁻¹. scielo.br

The position and intensity of the absorption bands in the UV-Vis spectrum are influenced by the specific substituents on the benzisoxazole core. Theoretical calculations, such as those using the TD-DFT method, can be employed to simulate UV-Vis absorption spectra and provide a deeper understanding of the electronic transitions. academie-sciences.fr For azo dyes derived from structures containing moieties similar to those in benzisoxazoles, the UV-Vis spectra are often characterized by the presence of different tautomeric forms in solution, which can be influenced by the solvent and pH. academie-sciences.fr

Table 1: UV-Vis Absorption Data for Selected Benzoxazole Analogs in Ethanol

Compoundλmax (nm)Molar Extinction Coefficient (εmax) (mol⁻¹ cm⁻¹)
Analog 13361.83 × 10⁴
Analog 23745.30 × 10⁴
Analog 33391.69 × 10⁵

Data sourced from a study on 2-(2'-hydroxyphenyl) benzoxazole derivatives. scielo.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds, including this compound and its analogs. In the analysis of newly synthesized isoxazole derivatives, mass spectrometry is routinely used to confirm their proposed structures. researchgate.net Typically, in electrospray ionization (ESI) mass spectra, the presence of the protonated molecule [M+H]⁺ or the molecular ion plus one [M+1]⁺ peak confirms the molecular weight of the compound. researchgate.net

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, ESI-HRMS has been used to differentiate between isomers based on their fragmentation. nih.gov Under positive ESI-MS/MS conditions, a common fragmentation pathway for protonated 1,2,3-triazoles involves cleavage at the sulfonamide moiety. nih.gov

The study of the collision-induced dissociation (CID) of deprotonated isoxazole and its derivatives offers fundamental insights into the stability and fragmentation of the isoxazole ring. acs.org The fragmentation of aromatic ketones, which share the carbonyl group with the target compound, often involves the loss of the R• group upon α-cleavage, followed by the elimination of a carbon monoxide (CO) molecule.

Table 2: Common Fragment Ions in the Mass Spectra of Isoxazole and Benzisoxazole Analogs

Precursor IonFragmentation ProcessResulting FragmentReference
[M+H]⁺Loss of N₂[M+H-N₂]⁺ nih.gov
[M+H]⁺Cleavage of sulfonamide moiety[M+H-ArSO₂]⁺ nih.gov
[M]⁺α-cleavage at carbonyl group[M-R]⁺
[M-R]⁺Loss of CO[M-R-CO]⁺

This table presents generalized fragmentation patterns observed for related heterocyclic systems.

Computational and Theoretical Investigations of 5,7 Dihydro 4h 1,2 Benzoxazol 6 One Systems

Molecular Docking Simulations

Prediction of Ligand-Target Intermolecular Binding Modes and Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For benzoxazole (B165842) derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets.

For instance, studies on benzoxazole derivatives have revealed key interactions that contribute to their inhibitory activity. The planar structure of the benzoxazole moiety is capable of participating in various non-covalent interactions, such as π-cation, hydrophobic, and π-π stacking interactions. researchgate.net In a study of benzoxazole derivatives as urease inhibitors, molecular docking demonstrated that these compounds fit well within the active site of the enzyme. researchgate.net

Similarly, docking studies of benzoxazolone-5-urea analogues as inhibitors of soluble epoxide hydrolase (sEH) have provided valuable insights into their binding interactions within the sEH binding region. nih.gov These computational models help to explain the structure-activity relationships (SAR) observed in experimental assays. For example, the docking of 2-substituted benzoxazole derivatives into the active site of DNA gyrase has suggested that their antibacterial activity is linked to the inhibition of this enzyme. nih.gov

The binding modes of ligands are often validated by comparing the computational predictions with experimental data, such as X-ray crystallography. nih.gov While specific docking studies on 5,7-dihydro-4H-1,2-benzoxazol-6-one are not widely published, the principles derived from related benzoxazole and benzisoxazole structures provide a strong foundation for predicting its interactions with potential biological targets. A derivative with a similar core, 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one, has been identified as a potent inhibitor of acetylcholinesterase. nih.gov

Table 1: Examples of Predicted Binding Interactions for Benzoxazole Derivatives

Derivative ClassTarget ProteinKey Predicted InteractionsReference
Benzoxazolone-5-urea analoguesSoluble Epoxide Hydrolase (sEH)Hydrogen bonding and hydrophobic interactions within the binding pocket. nih.gov
2-Substituted benzoxazolesDNA GyraseInteractions with key residues in the ATP-binding site. nih.gov
Benzoxazole scaffoldUreaseFit within the enzyme active site, facilitated by the planar geometry. researchgate.net
PyrrolobenzisoxazoleAcetylcholinesterase (AChE)Potent in vitro inhibition suggests strong binding to the active site. nih.gov

Computational Elucidation of Putative Mechanistic Pathways at a Molecular Level

Computational chemistry is also employed to investigate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. For heterocyclic compounds, understanding the mechanistic pathways of their synthesis or their metabolic transformations is crucial for optimizing their production and predicting their in vivo behavior. tandfonline.comqsartoolbox.org

For example, the synthesis of azo-linked benzoxazoles has been studied computationally to propose a plausible reaction mechanism. tandfonline.com Density Functional Theory (DFT) calculations can be used to determine the energetics of different reaction intermediates and transition states, helping to identify the most likely pathway. In one proposed mechanism, an ionic liquid activates a salicylic (B10762653) acid derivative, which then undergoes a nucleophilic attack to form an intermediate that ultimately cyclizes and dehydrates to yield the benzoxazole product. tandfonline.com

In the context of drug metabolism, computational models can predict the potential metabolic fate of a compound like this compound. Simulators for metabolism can identify potential sites of oxidation, reduction, or hydrolysis, which is a critical step in assessing the pharmacokinetic profile of a drug candidate. qsartoolbox.org These predictions can guide further experimental studies to confirm the metabolic stability and identify any potentially reactive metabolites.

Furthermore, computational studies can shed light on the mechanism of action of bioactive compounds. For instance, understanding how a benzoxazole derivative inhibits an enzyme can involve modeling the catalytic cycle of the enzyme and how the inhibitor interferes with this process. While specific mechanistic studies on this compound are limited, the methodologies applied to related systems demonstrate the power of computational chemistry in this area. acs.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of protein-ligand complexes over time. mdpi.com This technique is particularly useful for understanding the flexibility of both the ligand and the receptor, which is often a critical factor in molecular recognition and binding affinity.

Investigation of Ligand-Receptor Complex Stability and Conformational Dynamics

Once a potential binding mode is identified through docking, MD simulations can be used to assess the stability of the predicted complex. biorxiv.org By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates from the receptor.

For example, MD simulations performed on a potent benzoxazolone-urea analogue in complex with soluble epoxide hydrolase (sEH) helped to confirm the stability of the interactions predicted by docking. nih.gov The simulation can reveal the persistence of key hydrogen bonds and hydrophobic contacts, providing stronger evidence for the proposed binding mode. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation.

MD simulations are also crucial for studying systems where protein flexibility is important for ligand binding, a phenomenon known as induced fit. biorxiv.org In some cases, the binding pocket of a receptor may need to undergo conformational changes to accommodate the ligand. MD simulations can capture these dynamic processes, which are often missed by rigid-receptor docking methods.

Computation of Binding Free Energies (e.g., MM/PBSA Methods)

A significant application of MD simulations in drug discovery is the calculation of binding free energies, which provide a quantitative measure of the affinity of a ligand for its target. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating binding free energies from MD simulation trajectories. nih.govnih.gov

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the solvation free energy, which is estimated using either the Poisson-Boltzmann or Generalized Born model. The total binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.

Table 2: Components of MM/PBSA Binding Free Energy Calculation

Energy ComponentDescription
ΔE_MM Change in molecular mechanics energy in the gas phase.
ΔE_vdwvan der Waals energy contribution.
ΔE_elecElectrostatic energy contribution.
ΔG_solv Change in solvation free energy.
ΔG_polarPolar contribution to solvation free energy.
ΔG_nonpolarNon-polar contribution to solvation free energy.

While more computationally demanding than docking, MM/PBSA and MM/GBSA methods generally provide a more accurate ranking of potential drug candidates. nih.gov These calculations can be used to rationalize the observed SAR for a series of compounds and to guide the design of new analogues with improved binding affinities. For example, these methods have been successfully applied to various heterocyclic systems to predict their anti-tumor potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a predictive QSAR model, it is possible to estimate the activity of newly designed compounds without the need for their synthesis and experimental testing, thus accelerating the drug discovery process. qsartoolbox.org

A QSAR model is built using a dataset of compounds for which the biological activity (e.g., IC50 values) is known. For each compound, a set of molecular descriptors is calculated, which represent various aspects of its chemical structure, such as its physicochemical properties, topology, and 3D conformation. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity.

QSAR studies have been successfully applied to various classes of benzazole derivatives to understand the structural requirements for their biological activities. For example, a QSAR study on the antiproliferative activity of benzazoles on T-cell lymphoma cells elucidated the effects of substituents at position 6 of the benzazole core. mdpi.com The study found that the activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com

For a compound like this compound, a QSAR model could be developed by synthesizing a series of derivatives with substitutions at various positions and measuring their biological activity against a specific target. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor TypeExamplesDescription
Physicochemical LogP, Molecular Weight, Molar RefractivityDescribe properties like hydrophobicity, size, and polarizability.
Topological Connectivity Indices, Kappa Shape IndicesDescribe the atomic connectivity and shape of the molecule.
Geometrical (3D) van der Waals Volume, Surface AreaDescribe the three-dimensional properties of the molecule.
Electronic Dipole Moment, Partial ChargesDescribe the electronic distribution within the molecule.

The ultimate goal of these computational and theoretical investigations is to build a comprehensive understanding of the chemical and biological properties of this compound and its derivatives, thereby facilitating the discovery and development of new drugs with improved efficacy and safety profiles.

Chemical Reactivity and Mechanistic Organic Transformations of 5,7 Dihydro 4h 1,2 Benzoxazol 6 One

Oxidation Reactions and Pathways to Hydroxylated Derivatives

Oxidation reactions of the 5,7-dihydro-4H-1,2-benzoxazol-6-one core and related benzoxazole (B165842) structures can lead to the formation of hydroxylated derivatives and other functionalized products. For instance, the aerial oxidation of a 2,3-dihydro-benzoxazole intermediate is a key step in the synthesis of 2-aryl benzoxazoles. nih.gov This process highlights the susceptibility of the dihydro-benzoxazole system to aromatization through oxidation.

In a different context, the oxidation of hydroquinone (B1673460) silyl (B83357) ethers using pyridinium (B92312) chlorochromate can yield quinones, demonstrating a method for introducing carbonyl functionality that could be conceptually applied to hydroxylated benzoxazolone precursors. acs.org Furthermore, palladium-catalyzed aerobic oxidative coupling reactions have been employed to synthesize benzoxazole derivatives from 2-aminophenols and various coupling partners, showcasing the utility of oxidative strategies in building the benzoxazole framework. rsc.org

Oxidation Method Reactant(s) Product Type Key Features
Aerial Oxidation2,3-dihydro-benzoxazole intermediate2-Aryl benzoxazoleAromatization of the dihydro-benzoxazole ring. nih.gov
Pyridinium ChlorochromateHydroquinone silyl ethersQuinonesIntroduction of carbonyl functionality. acs.org
Pd-catalyzed Aerobic Coupling2-AminophenolsBenzoxazole derivativesFormation of the benzoxazole framework. rsc.org

Nucleophilic Substitution Reactions on the Benzoxazolone Scaffold

The benzoxazolone scaffold is amenable to nucleophilic substitution reactions, which are crucial for introducing a wide array of functional groups. Aromatic nucleophilic substitution (SNAr) is a particularly effective method for modifying the benzoxazolone core, especially when activated by electron-withdrawing groups. For example, the reaction of activated fluoro-phenyls with heterocyclic amines, followed by hydrogenation and intramolecular cyclization, has been used to prepare C(6)-substituted benzoxazolones. nih.govacs.org

Furthermore, the synthesis of novel substituted 4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles has been achieved through the activated nucleophilic substitution of a bromine atom in 4-bromo-5-nitrophthalonitrile. researchgate.net This is followed by a reductive cyclization, illustrating a tandem approach to complex heterocyclic systems. The regioselectivity of nucleophilic attack on related epoxide precursors is also a key factor, where the strong nucleophilicity of sulfur compared to nitrogen in 2-aminothiophenol (B119425) directs the initial ring-opening. acgpubs.org

Substitutions at the benzylic position of related structures can proceed via either SN1 or SN2 mechanisms, depending on the specific substrate and reaction conditions. khanacademy.org

Reaction Type Substrate Nucleophile Product Reference
SNArActivated fluoro-phenylsHeterocyclic aminesC(6)-substituted benzoxazolones nih.govacs.org
Nucleophilic Substitution4-bromo-5-nitrophthalonitrileSodium salts of acrylatesSubstituted 4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles researchgate.net
Epoxide Ring-OpeningEpoxides2-aminothiophenol1,4-benzothiazine derivatives acgpubs.org

Intramolecular and Intermolecular Cyclization Processes Leading to Fused or Spiro Systems

Intramolecular and intermolecular cyclization reactions are pivotal in the synthesis of complex fused and spiro heterocyclic systems derived from benzoxazolone-related structures. Intramolecular cyclization under basic conditions can convert an appropriate precursor into a fused bicyclic derivative. nih.gov For instance, the Ni(II) complex-assisted intramolecular cyclization of 2-aminophenol (B121084) and aromatic aldehydes provides high yields of 2-aryl benzoxazoles. rsc.org Phenyliodine diacetate (PIDA) can also mediate the intramolecular cyclization of enamides to form oxazoles. acs.org

Intermolecular processes, such as the reaction of 2-(1-acetal-2-oxopropylldine)oxazolidine with active methylene (B1212753) compounds, can lead to the formation of spiro[pyran-4,2′-oxazolidine] derivatives. researchgate.net Similarly, the synthesis of novel spiro-1,2,4-triazine derivatives can be achieved through the intermolecular cyclization of an intermediate, which then reacts with a hydrazoyl chloride. frontiersin.org The introduction of a spiro structure, where two rings are connected by a single tetrahedral atom, has been shown to enhance the thermal properties of polymers. acs.org

Cyclization Type Starting Material(s) Resulting System Key Features
Intramolecularα-bromo ketone derivativeFused bicyclic piperidine-oxazoloneBase-mediated cyclization. nih.gov
Intramolecular2-aminophenol and aromatic aldehydes2-Aryl benzoxazolesNi(II) complex-assisted. rsc.org
Intermolecular2-(1-acetal-2-oxopropylldine)oxazolidine and active methylene compoundsSpiro[pyran-4,2′-oxazolidine]Formation of a spiro system. researchgate.net
IntermolecularIntermediate from acenaphthylene-1,2-dione and malononitrileSpiro-1,2,4-triazineMulti-component reaction leading to a spiro compound. frontiersin.org

Analysis of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations involving the benzoxazolone scaffold and related heterocyclic systems. In hetero-Diels-Alder reactions of α-aryl-β-monohalo-α-nitrosoethylenes, high regioselectivity is consistently observed in the formation of 3-aryl-4-halo-5,6-dihydro-4H-1,2-oxazines. acs.org The diastereoselectivity of these reactions can be influenced by the nature of the dienophile. acs.org

The regioselective synthesis of 1,4-benzothiazines from α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol is governed by the greater nucleophilicity of the sulfur atom, which selectively attacks the epoxide ring first. acgpubs.org However, the presence of an acid catalyst can alter this regioselectivity by favoring the attack of a chloride anion at the more electrophilic carbon of the protonated epoxide. acgpubs.org

In the context of solid-phase synthesis, conditions have been established for the highly regioselective reductive ring-opening of 4,6-O-benzylidene acetals to yield 6-O-benzyl ethers. acs.org Furthermore, challenging α-glycosidic linkages have been installed with complete stereoselectivity in glycosylation reactions. acs.org

Reaction Selectivity Type Outcome Influencing Factors
Hetero-Diels-AlderRegioselectivity & DiastereoselectivityExclusive formation of specific isomers of 3-aryl-4-halo-5,6-dihydro-4H-1,2-oxazines. acs.orgDienophile structure. acs.org
Epoxide Ring-OpeningRegioselectivitySelective attack by sulfur in 2-aminothiophenol. acgpubs.orgPresence or absence of an acid catalyst. acgpubs.org
Reductive Acetal Ring-OpeningRegioselectivityFormation of 6-O-benzyl ethers. acs.orgReaction conditions on solid support. acs.org
GlycosylationStereoselectivityComplete α-stereoselectivity. acs.orgPromoter system (N-iodosuccinimide and trifluoromethanesulfonic acid). acs.org

Structure Activity Relationship Sar Methodologies and Rational Design Principles for Benzoxazolone Derivatives

Systematic Methodologies for Structural Modification and Correlative Evaluation

Systematic structural modification is a cornerstone of SAR studies. This involves the synthesis of a series of related compounds where specific parts of the molecule are altered to observe the effect on biological activity.

The synthesis of analogs with diverse substituents at various positions of the benzoxazolone core is a primary strategy to probe the SAR. nih.govtandfonline.com For instance, research on 2-substituted benzoxazole (B165842) derivatives has demonstrated that the nature of the substituent at the 2-position significantly impacts their antimicrobial properties. nih.gov A library of 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines were synthesized and evaluated, revealing that many of these compounds exhibit potent antibacterial activities. nih.gov

Similarly, studies on other benzoxazolone derivatives have shown that substitutions at the C5, C6, and C7 positions can modulate activity. For example, in a series of benzoxazolone carboxamides, the introduction of cyclic and heterocyclic groups at these positions was explored to optimize their properties as acid ceramidase inhibitors. acs.orgnih.gov The synthetic approaches often involve multi-step sequences, including Pd-catalyzed cross-coupling reactions or lithium-halogen exchange to introduce the desired functionalities. acs.orgnih.gov

The following table provides examples of different substituents and their effects on the activity of benzoxazolone derivatives.

Position of SubstitutionSubstituent TypeObserved Effect on ActivityReference
C2Phenyl, N-phenylPotent antibacterial activity nih.gov
C5Cyclohexyl, TetrahydropyranylEquipotent inhibition of acid ceramidase compared to phenyl acs.org
C6PiperidinylSlight loss of potency as acid ceramidase inhibitors acs.org
C7ChloroEnhanced affinity at diazepam-sensitive benzodiazepine (B76468) receptors epa.gov

These systematic modifications allow for the development of a comprehensive SAR, highlighting which positions on the benzoxazolone scaffold are amenable to substitution and what types of functional groups are likely to enhance biological activity.

Positional isomerism, the placement of substituents at different positions on the benzoxazole ring, can have a profound impact on the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. rsc.org For example, in a study of imidazobenzodiazepin-6-ones, the introduction of a chlorine atom at the 7-position enhanced ligand affinity at diazepam-sensitive benzodiazepine receptors, whereas a chlorine at the 8-position decreased affinity. epa.gov Conversely, chlorine substitution at both the 7- and 8-positions increased affinity at diazepam-insensitive benzodiazepine receptors. epa.gov This demonstrates that even a subtle change in the position of a substituent can dramatically alter the binding profile of a molecule.

The differential effects of positional isomers can be attributed to several factors, including:

Steric hindrance: A substituent at one position may clash with amino acid residues in a binding pocket, while the same substituent at another position may fit comfortably.

Electronic effects: The position of a substituent can influence the electron distribution within the benzoxazolone ring system, affecting its ability to form hydrogen bonds, pi-stacking interactions, or other non-covalent interactions with the target protein.

Conformational changes: The position of a substituent can influence the preferred conformation of the entire molecule, which in turn affects its ability to bind to a receptor.

The incorporation of diverse heterocyclic and cyclic moieties onto the benzoxazolone scaffold is a common strategy to explore new chemical space and improve pharmacological properties. nih.govijper.orgopenmedicinalchemistryjournal.com Fusing or substituting the benzoxazolone core with other ring systems can lead to novel compounds with enhanced activity, selectivity, or improved pharmacokinetic profiles.

Research has shown that the introduction of various cyclic groups, such as cyclohexyl and tetrahydropyranyl, at the C(5)-, C(6)-, and C(7)-positions of the benzoxazolone core can be well-tolerated and lead to potent inhibitors of acid ceramidase. acs.org This highlights the versatility of the benzoxazolone scaffold in accommodating a wide range of cyclic and heterocyclic substituents.

Identification of Key Pharmacophoric Features through Analog Library Synthesis

The synthesis and screening of analog libraries are instrumental in identifying the key pharmacophoric features of a molecule. A pharmacophore is the three-dimensional arrangement of functional groups that is essential for biological activity. By systematically varying the structure of the benzoxazolone derivatives and observing the corresponding changes in activity, researchers can build a pharmacophore model. acs.org

This approach was successfully used to identify the pharmacophoric features of acid ceramidase inhibitors. acs.org The study revealed that a general pharmacophore for acid ceramidase inhibition consists of a 6+5 fused ring heterocycle (such as benzoxazolone) linked to an aliphatic substituent via a urea (B33335) moiety. acs.org This information is invaluable for the design of new and more potent inhibitors.

The following table summarizes the key pharmacophoric features identified for a class of benzoxazolone-based acid ceramidase inhibitors.

Pharmacophoric FeatureDescriptionImportance for ActivityReference
Heterocyclic Core A 6+5 fused ring system, such as benzoxazolone or benzimidazole (B57391).Essential for providing the basic scaffold for binding. acs.org
Urea Linker A urea functional group connecting the heterocyclic core to an aliphatic chain.Crucial for establishing key hydrogen bonding interactions with the target enzyme. acs.org
Aliphatic Chain An alkyl chain, often with a terminal phenyl group.Important for occupying a hydrophobic pocket in the binding site. acs.org

Computational Insights Driving Rational Design and Structural Optimization

Computational methods play an increasingly important role in the rational design and structural optimization of drug candidates. mdpi.com Techniques such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations can provide valuable insights into how benzoxazolone derivatives interact with their biological targets at the molecular level. researchgate.netnih.gov

Molecular docking studies can be used to predict the binding mode of a ligand within the active site of a protein. researchgate.net This information can help to explain the observed SAR and guide the design of new analogs with improved binding affinity. For example, docking studies of 2-substituted benzoxazole derivatives have been used to rationalize their antimicrobial activity. nih.gov

DFT calculations can be used to investigate the electronic properties of molecules, such as their charge distribution and frontier molecular orbitals. researchgate.net This information can help to understand the reactivity of the molecules and their ability to participate in various types of intermolecular interactions.

MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time. researchgate.net This can provide insights into the stability of the complex and the role of conformational changes in the binding process.

By integrating computational and experimental approaches, researchers can accelerate the drug discovery process and design more effective and selective benzoxazolone-based therapeutic agents.

Advanced Applications and Research Utility of 5,7 Dihydro 4h 1,2 Benzoxazol 6 One in Chemical Sciences

Role as Versatile Building Blocks in Complex Organic Synthesis

The 5,7-dihydro-4H-1,2-benzoxazol-6-one core structure serves as a valuable starting point for the synthesis of more complex molecules. Its inherent reactivity and functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

For instance, the benzoxazolone ring can be functionalized at various positions. The nitrogen atom can undergo N-acylation, and the aromatic ring can be substituted through electrophilic aromatic substitution reactions. researchgate.net A Fries rearrangement can be employed to migrate an acyl group from the nitrogen to the C6 carbon of the benzoxazolone ring. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions have been utilized to introduce substituents at the C5 and C6 positions. acs.org In cases where palladium catalysis is problematic, a lithium-halogen exchange followed by the addition of a ketone can be an effective alternative for functionalization. acs.org

These synthetic strategies enable the creation of a diverse library of derivatives with tailored properties for various applications. The ability to systematically modify the core structure is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity or physical properties of the molecule. researchgate.net

Scaffold for Investigating Enzyme Inhibition Mechanisms in Biological Systems

The this compound scaffold has proven to be a valuable template for the design of enzyme inhibitors. Its rigid bicyclic structure provides a defined orientation for appended functional groups to interact with the active site of an enzyme.

Exploration of Molecular Targets and Mechanistic Elucidation (e.g., DNA gyrase, Acid Ceramidase, Carbonic Anhydrase)

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication and a validated target for antibacterial drugs. nih.govmdpi.com Derivatives of the benzoxazole (B165842) scaffold have been investigated as inhibitors of DNA gyrase. nih.gov Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the GyrB subunit, thereby inhibiting its activity. nih.gov The absence of DNA gyrase in higher eukaryotes makes it an attractive target for developing selective antibacterial agents. nih.gov

Acid Ceramidase (AC): Acid ceramidase is an enzyme that hydrolyzes ceramide into sphingosine (B13886) and a fatty acid. Dysregulation of AC activity is linked to various diseases, including cancer. researchgate.netacs.org Benzoxazolone carboxamides have emerged as a potent class of AC inhibitors. researchgate.net Systematic SAR studies have been conducted to optimize their potency and stability. researchgate.net A general pharmacophore for AC inhibition has been proposed, which consists of a 6+5 fused ring heterocycle, like benzoxazolone, linked to an aliphatic chain via a urea (B33335) functional group. acs.org

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma and epilepsy. semanticscholar.org Chalcone derivatives incorporating a benzoxazolone moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). semanticscholar.orgnih.gov These compounds generally exhibit inhibitory activity, with some derivatives showing promising potency. semanticscholar.orgnih.gov

Research into Modulation of Receptor Activity within Cellular Signaling Pathways

The versatility of the this compound scaffold extends to the modulation of receptor activity in cellular signaling pathways. By modifying the substituents on the benzoxazolone core, researchers can design molecules that interact with specific receptors, either activating or inhibiting their function. This allows for the investigation of signaling cascades and the development of potential therapeutic agents that target these pathways. The ability to fine-tune the structure of these compounds is critical for achieving selectivity and desired biological effects.

Development and Application of Fluorescent Probes and Chemical Sensors

Fluorescent probes are essential tools for visualizing and quantifying biological processes and analytes. The benzoxazole core is a common fluorophore used in the design of such probes. nih.gov Derivatives of 2-(2-hydroxyphenyl)benzoxazole (B213137) are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and sensitivity to the local environment.

For example, a 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been developed as a fluorescent probe for sensing magnesium cations and pH changes. acs.org The high acidity of the fluorophenol moiety contributes to its sensitivity. acs.org Similarly, the corresponding benzothiazole (B30560) analog is suitable for sensing zinc cations. acs.org The development of such probes allows for the real-time monitoring of ion concentrations and pH in biological systems.

Investigations in Material Science Research

The unique photophysical properties of benzoxazole derivatives also make them interesting candidates for applications in material science. Their fluorescence and ability to form stable structures can be exploited in the development of new materials with specific optical or electronic properties. For instance, their incorporation into polymers could lead to fluorescent plastics or organic light-emitting diodes (OLEDs). The investigation into the solid-state properties of these compounds is an active area of research.

Exploration of Antioxidant Properties in Chemical Systems

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.gov Antioxidants can mitigate this damage by neutralizing free radicals. nih.gov Several studies have investigated the antioxidant potential of benzoxazole derivatives. rsc.org

For example, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity. nih.govturkjps.org One of the most active compounds, 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-one, demonstrated significant inhibition of microsomal EROD activity, an indicator of antioxidant potential. turkjps.org The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.

Future Research Directions and Unexplored Avenues

Innovation in Green and Sustainable Synthetic Routes for 5,7-dihydro-4H-1,2-benzoxazol-6-one

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For this compound, future research should prioritize the establishment of green and sustainable synthetic routes, moving away from conventional methods that may rely on hazardous solvents or harsh reagents. Drawing inspiration from advances in the synthesis of related isoxazole (B147169) and benzoxazole (B165842) derivatives, several innovative avenues can be explored.

One promising approach involves the use of agro-waste-based catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), which has been successfully used for synthesizing 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov Another strategy is the adoption of water as a green solvent, which has proven effective in the one-pot, three-component synthesis of isoxazol-5(4H)-one derivatives using catalysts like Dowex1-x8OH or citric acid. researchgate.netorientjchem.org These methods often result in high yields and simplify the work-up process. researchgate.netorientjchem.org

Furthermore, energy-efficient techniques such as microwave irradiation and ultrasound assistance, which have been shown to significantly reduce reaction times in the synthesis of benzoxazole derivatives, could be adapted. mdpi.com A key goal would be to develop a one-pot synthesis, potentially from precursors like 1,3-cyclohexanedione (B196179) and a suitable hydroxylamine (B1172632) derivative, under solvent-free or aqueous conditions. chemicalbook.comnih.gov The reusability of catalysts, a key principle of green chemistry, should also be a focal point of these investigations. researchgate.net

Table 1: Potential Green Synthetic Approaches for this compound
Catalyst/MediumKey AdvantagesRelevant PrecedentPotential Application
Agro-Waste Catalyst (e.g., WEOFPA)/GlycerolEco-friendly, inexpensive, solvent-free conditions. nih.govSynthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. nih.govCondensation reactions leading to the benzoxazolone core.
Dowex1-x8OH in WaterEco-friendly, operational simplicity, high yields. researchgate.netOne-pot synthesis of 4-arylmethylidene-3-methylisoxazol-5(4H)-ones. researchgate.netCatalyzing the cyclization step in an aqueous medium.
Citric Acid in WaterMild conditions, easy work-up, use of a green solvent. orientjchem.orgThree-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. orientjchem.orgAn acid-catalyzed approach for forming the heterocyclic ring.
Microwave/Ultrasound AssistanceSignificant reduction in reaction time, high yields. mdpi.comSynthesis of Schiff bases and their cyclocondensation to benzoxazoles. mdpi.comAccelerating the rate-limiting steps of the synthesis.

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental work. For this compound, advanced computational approaches can provide invaluable insights before a single reaction is run in the lab.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, vibrational frequencies (FT-IR, Raman), and NMR chemical shifts. ias.ac.inscispace.com Such studies, which have been successfully applied to quinoxalinones and benzoxazinones, can help confirm the structure of synthesized compounds and provide a deeper understanding of their electronic nature. ias.ac.inscispace.com By comparing theoretical data with experimental results for related compounds, a high degree of accuracy can be achieved. semanticscholar.orgresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions (UV-Vis spectra), while analysis of frontier molecular orbitals (HOMO-LUMO) can shed light on the molecule's reactivity and kinetic stability. ias.ac.inresearchgate.net These computational models can be extended to explore the mechanisms of potential synthetic reactions, identify transition states, and calculate activation energies, thus helping to optimize reaction conditions.

Looking further ahead, machine-learning-enabled platforms could be developed for the in silico design of novel derivatives of this compound. llnl.gov By integrating high-performance computing and multi-objective optimization, it may be possible to predict derivatives with specific desired properties, such as enhanced biological activity or improved stability, accelerating the discovery of new functional molecules. llnl.govrsc.org

Table 2: Proposed Computational Studies on this compound
Computational MethodObjectiveAnticipated OutcomeReference Methodology
DFT (e.g., B3LYP/6-311G(d,p))Geometry optimization and spectroscopic prediction.Predicted bond lengths/angles, IR, Raman, and NMR spectra. semanticscholar.orgStudies on oxazol-5-one and benzoxazinone (B8607429) derivatives. ias.ac.insemanticscholar.org
TD-DFTInvestigation of electronic properties.Simulated UV-Vis spectra and identification of electronic transitions (n→π*). ias.ac.inAnalysis of quinoxalinones and benzoxazinones. ias.ac.in
Frontier Molecular Orbital (FMO) AnalysisUnderstanding reactivity and chemical stability.Visualization of HOMO/LUMO, calculation of energy gap, and chemical potential. researchgate.netDFT analysis of benzoxazole derivatives. researchgate.net
Molecular Dynamics (MD) SimulationsAssessing interactions with biological targets.Understanding the stability and binding mode of derivatives within protein active sites. nih.govnih.govStudies on isoxazolone and imidazolone-based inhibitors. nih.govnih.gov

Investigation of Underexplored Reactivity Profiles and Novel Transformation Pathways

The true synthetic value of this compound lies in its potential as a versatile building block for more complex molecules. A systematic investigation into its reactivity is essential to unlock this potential. The presence of a ketone, a dihydro-isoxazole ring, and adjacent methylene groups suggests a rich and varied chemical reactivity that remains to be explored.

Future research should focus on mapping the reactivity of the carbonyl group and the adjacent α-protons. These sites are prime targets for condensation reactions, allowing for the introduction of diverse substituents and the construction of new ring systems. For example, Knoevenagel-type condensations could yield a variety of 4-substituted derivatives, which are common in related isoxazolone systems. researchgate.net

The isoxazole ring itself offers numerous transformation possibilities. scilit.com Studies on related heterocycles suggest that ring-opening reactions, cycloadditions, and rearrangements could lead to novel molecular scaffolds. scilit.comrsc.org For instance, exploring the reaction of the N-O bond under various reductive or catalytic conditions could provide pathways to unique amino-ketone intermediates. Additionally, functionalization of the benzene (B151609) ring portion of the molecule, though not aromatic, presents another handle for modification prior to or after the formation of the heterocyclic core.

Integration with High-Throughput Screening Techniques for Mechanistic Discoveries

To accelerate the exploration of both synthetic routes and potential applications, the integration of high-throughput screening (HTS) techniques is crucial. ewadirect.com HTS allows for the rapid testing of a large number of variables, making it an ideal tool for discovering novel reactions and identifying lead compounds for drug discovery. nih.govresearchgate.net

For this compound, HTS can be applied to screen a wide array of catalysts, solvents, and reaction conditions in parallel to quickly identify optimal parameters for its green synthesis. acs.org This high-throughput experimentation (HTE) approach can dramatically reduce the time required for methods development. nih.gov

Furthermore, once synthetic routes are established, a library of derivatives can be synthesized and screened for biological activity against various targets using automated HTS platforms. ewadirect.comnih.gov This can rapidly identify "hit" compounds and provide initial structure-activity relationship (SAR) data. nih.gov The crude reaction mixtures from miniaturized synthesis in 96- or 384-well plates can be directly used in some screening assays, further enhancing efficiency. nih.govnih.gov This seamless integration of synthesis and screening represents a modern paradigm for accelerating the journey from a core scaffold to a functional molecule. nih.gov

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer : Discrepancies may stem from solvent effects or conformational flexibility. Re-optimize computational models with explicit solvent (e.g., PCM for polar solvents). Compare experimental ¹H-NMR shifts with Boltzmann-weighted DFT-calculated shifts. Tools like ACD/Labs or Mnova assist in iterative refinement .
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Q. What statistical methods are appropriate for analyzing dose-response relationships in benzoxazolone toxicity studies?

  • Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) is standard for IC₅₀ determination. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals. For multi-variable toxicity, principal component analysis (PCA) reduces dimensionality and identifies critical toxicity drivers .

Synthesis and Optimization

Q. How can reaction scalability be improved without compromising enantiomeric purity in benzoxazolone derivatives?

  • Methodological Answer : Switch batch reactors to flow chemistry for better temperature and mixing control. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenyl carbamate)) in preparative HPLC ensure enantiopurity. Monitor intermediates via inline FTIR or Raman spectroscopy .

Q. What are the pitfalls in interpreting X-ray crystallography data for benzoxazolone co-crystals?

  • Methodological Answer : False positives arise from solvent inclusion or disorder. Refine structures using SHELXL with restraints for anisotropic displacement parameters. Validate hydrogen bonding via Hirshfeld surface analysis (CrystalExplorer software) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.